1-Methyl-3-phenylpiperazin-2-one

Mirtazapine synthesis Piperazinone reduction Regioselective N-methylation

1-Methyl-3-phenylpiperazin-2-one (CAS 799796-66-0), also referred to as 1-methyl-2-oxo-3-phenylpiperazine, is a heterocyclic organic compound belonging to the piperazinone class. It has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 799796-66-0
Cat. No. B3029828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylpiperazin-2-one
CAS799796-66-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN1CCNC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
InChIKeyGHFORXSVFVCFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenylpiperazin-2-one (CAS 799796-66-0): Compound Class and Baseline Characteristics


1-Methyl-3-phenylpiperazin-2-one (CAS 799796-66-0), also referred to as 1-methyl-2-oxo-3-phenylpiperazine, is a heterocyclic organic compound belonging to the piperazinone class . It has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol [1]. The compound features a six-membered piperazin-2-one ring bearing an N1-methyl substituent and a C3-phenyl group. It is most prominently documented as a synthetic intermediate, specifically a direct precursor to 1-methyl-3-phenylpiperazine—the penultimate intermediate in the industrial preparation of the antidepressant mirtazapine . Commercially, it is typically supplied at standard purities of ≥95%, with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors .

Why 1-Methyl-3-phenylpiperazin-2-one Cannot Be Replaced by Generic Piperazinone Analogs


Piperazinone derivatives are a structurally diverse class with substituent-dependent reactivity, selectivity, and biological profiles that preclude casual interchange [1]. The N1-methyl and C3-phenyl substitution pattern of 1-methyl-3-phenylpiperazin-2-one imparts specific physicochemical properties (e.g., computed LogP of 1.056 [2]) and reactivity that distinguish it from unsubstituted or differently substituted analogs. For example, 3-phenylpiperazin-2-one (CAS 5368-28-5) lacks the N1-methyl group, which alters its hydrogen-bonding capacity and reactivity in N-alkylation and reduction pathways; this structural difference is critical when the compound serves as an intermediate in multi-step syntheses where both the N-methyl and the lactam carbonyl are required for regioselective transformations . The evidence below quantifies where these differences translate into measurable advantages for scientific selection and industrial procurement.

Quantitative Differentiation Evidence for 1-Methyl-3-phenylpiperazin-2-one Against Closest Analogs


Synthetic Intermediate Selectivity: N1-Methyl Group Enables Direct, High-Yield Reduction to Mirtazapine Precursor

1-Methyl-3-phenylpiperazin-2-one serves as the immediate precursor to 1-methyl-3-phenylpiperazine via a single-step catalytic hydrogenation or hydride reduction, a transformation that is central to a published industrial route for mirtazapine . In this pathway, the N1-methyl group is already installed, eliminating the need for post-reduction N-methylation, which on the comparator 3-phenylpiperazin-2-one (CAS 5368-28-5, which lacks N1-methyl) would introduce competing N4-alkylation and require additional protection/deprotection steps . The N1-methyl also differentiates it from 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (CAS 799796-64-8), which requires a deprotection step (hydrogenolysis of the N4-benzyl group) prior to reduction, adding a synthetic operation [1].

Mirtazapine synthesis Piperazinone reduction Regioselective N-methylation

Lipophilicity Differentiation: Computed LogP of 1.056 vs. Unsubstituted Piperazin-2-one

The computed LogP of 1-methyl-3-phenylpiperazin-2-one is 1.056 [1], reflecting the combined lipophilic contribution of the N1-methyl and C3-phenyl substituents. This value is substantially higher than that of the unsubstituted piperazin-2-one core (LogP approximately -2.19 ), meaning the target compound is roughly three orders of magnitude more lipophilic. In class-level terms, 1,4-disubstituted piperazin-2-one derivatives with LogP values in this intermediate range have demonstrated favorable pharmacokinetic profiles in mice, including high oral bioavailability (F = 90%) [2].

Lipophilicity LogP CNS drug design

Purity and QC Documentation: Batch-Specific NMR, HPLC, and GC Traceability

Major suppliers of 1-methyl-3-phenylpiperazin-2-one provide batch-specific QC documentation including NMR, HPLC, and GC analyses, with standard purity specifications of ≥95% . In comparison, the downstream product 1-methyl-3-phenylpiperazine (CAS 5271-27-2) is typically supplied at ≥98% purity (HPLC) [1], but the target compound's QC package is specifically configured for its role as an intermediate, with analytical methods optimized for detecting residual starting materials (e.g., 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine) and over-reduction byproducts that are critical for subsequent mirtazapine synthesis steps .

Quality control Analytical characterization Procurement specification

Scaffold Versatility: Piperazin-2-one Core Enables Late Sodium Current Inhibition

1,4-Disubstituted piperazin-2-ones have been demonstrated as selective late sodium current (late I_Na) inhibitors, with lead compound 7d achieving an IC₅₀ of 2.7 μM against NaV1.5 with a peak/late selectivity ratio exceeding 30-fold in whole-cell patch clamp assays [1]. While 1-methyl-3-phenylpiperazin-2-one itself has not been profiled in this assay, its core scaffold is identical to the series from which 7d was optimized, and its N1-methyl-C3-phenyl substitution pattern provides two vectors (N1 and C3) for further diversification that are directly analogous to the substitution pattern explored in the 7a–7s series [1]. This contrasts with 3-phenylpiperazin-2-one, which lacks the N1 substituent and therefore offers only one diversification vector, limiting the accessible chemical space for SAR exploration .

Ion channel Late sodium current Antiarrhythmic

mPGES-1 Inhibitory Potential: Structural Overlap with Piperazine Urea-Derived Dual Inhibitors

Piperazine urea derivatives have been identified as dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), with optimized compounds achieving sEH IC₅₀ values of 42–56 nM [1]. A multi-step virtual screening campaign for non-acidic mPGES-1 inhibitors identified chemotypes with IC₅₀ values of 1.2–1.3 μM [2]. 1-Methyl-3-phenylpiperazin-2-one shares the piperazine core present in these inhibitor series but has not been individually evaluated for mPGES-1 activity. Its structural distinction—the presence of a lactam carbonyl at the 2-position and the specific N1-methyl/C3-phenyl pattern—differentiates it from the urea derivatives, which rely on the urea linkage for target engagement [1]. This makes the target compound a complementary, rather than directly competitive, scaffold for mPGES-1 inhibitor discovery.

mPGES-1 Inflammation Prostaglandin E2

Piperazinone Ring Reduction vs. Piperazine Ring: Functional Group Impact on Bioactivity

In a guinea pig ileum assay of dermorphin analogue opioid activity, the replacement of a piperazin-2-one ring with a fully reduced piperazine ring resulted in significant changes in potency, demonstrating that the carbonyl group at the 2-position is a critical pharmacophoric element [1]. 1-Methyl-3-phenylpiperazin-2-one retains this carbonyl, whereas its direct downstream reduction product 1-methyl-3-phenylpiperazine does not. This chemical distinction means the target compound cannot be substituted by the reduced piperazine analog in contexts where the carbonyl participates in target engagement (e.g., hydrogen bonding with kinase hinge regions or protease active sites) .

Structure-activity relationship Opioid peptide Peptidomimetic

Optimal Procurement and Research Application Scenarios for 1-Methyl-3-phenylpiperazin-2-one


Industrial-Scale Mirtazapine Intermediate Manufacturing

1-Methyl-3-phenylpiperazin-2-one is the direct precursor to 1-methyl-3-phenylpiperazine via a single-step catalytic hydrogenation or hydride reduction, as described in the ARKIVOC 2006 synthetic route and patent US2004/242879 . For CMO/CDMO organizations or generic API manufacturers producing mirtazapine, procuring this intermediate eliminates the need for post-reduction N-methylation (required when starting from 3-phenylpiperazin-2-one) and avoids the additional deprotection step required when using the N4-benzyl-protected congener. The analytical characterization package (NMR, HPLC, GC) supports batch-to-batch consistency verification for GMP process development .

Ion Channel Drug Discovery: Late Sodium Current Inhibitor Lead Optimization

The piperazin-2-one scaffold has been validated as a selective late sodium current inhibitor template, with compound 7d (a 1,4-disubstituted piperazin-2-one) demonstrating an IC₅₀ of 2.7 μM and >30-fold peak/late selectivity on NaV1.5 [1]. 1-Methyl-3-phenylpiperazin-2-one provides a synthetically tractable starting point for parallel SAR exploration at both the N1 and C3 positions. Medicinal chemistry teams pursuing novel antiarrhythmic agents can leverage this scaffold to diversify into chemical space not covered by ranolazine or its direct analogs [1].

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

The piperazin-2-one carbonyl has been identified as a key hydrogen-bond-accepting group for engaging kinase hinge regions, and (S)-3-phenylpiperazin-2-one is documented as an intermediate for kinase inhibitor synthesis . The additional N1-methyl group on 1-methyl-3-phenylpiperazin-2-one provides a handle for further N-functionalization (e.g., installation of hinge-binding heterocycles via N-alkylation), offering a scaffold that is pre-functionalized for fragment growing strategies while retaining the C3-phenyl group for hydrophobic pocket occupancy .

mPGES-1/sEH Dual Inhibitor Discovery with IP Differentiation

Piperazine urea derivatives have demonstrated nanomolar inhibition of soluble epoxide hydrolase (sEH IC₅₀ = 42–56 nM) and micromolar inhibition of mPGES-1 (IC₅₀ = 1.2–1.3 μM) [2] [3]. 1-Methyl-3-phenylpiperazin-2-one presents a structurally distinct piperazinone (lactam) scaffold that has not been explored in the mPGES-1 patent landscape. Research groups seeking novel, patentable mPGES-1 inhibitors can use this compound as a starting scaffold, with the lactam carbonyl potentially serving as a zinc-chelating or hydrogen-bonding moiety distinct from the urea pharmacophore [2].

Quote Request

Request a Quote for 1-Methyl-3-phenylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.